molecular formula C12H8N2O3 B1474363 methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate CAS No. 1189567-17-6

methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate

Cat. No.: B1474363
CAS No.: 1189567-17-6
M. Wt: 228.2 g/mol
InChI Key: QSRUFXJYEDDSDB-UHFFFAOYSA-N
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Description

“Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate” is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.2 g/mol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, indole derivatives are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 447.0±33.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa is predicted to be -2.12±0.20 .

Scientific Research Applications

Chemical Synthesis and Modification

The compound methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate and its derivatives have been a subject of interest in various chemical synthesis studies. For instance, research demonstrates the alkylation of related compounds, leading to the creation of N-substituted and O-substituted products. These compounds, upon further treatment with acids and bases, can convert into other chemical structures like 1-alkoxycarbonylmethyl-2,3-dihydro-1H-indoles, showcasing the versatility of these compounds in synthetic chemistry (Shachkus & Degutis, 1988).

Potential Anticancer Properties

There is also research indicating the potential application of these compounds in medical science, specifically in cancer treatment. A study highlights the synthesis of certain derivatives like 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids, which showed significant antimitotic activity at micromolar concentrations, suggesting possible use in anticancer therapies (Kryshchyshyn-Dylevych et al., 2020).

Molecular Structure Analysis

In the realm of molecular structure analysis, studies have been conducted to elucidate the structures of related compounds. For instance, an X-ray analysis was performed on anhydro-2-benzyl-1-mercapto-3-methyl-9-oxo-(9H)-imidazo[1,5-a]indolium hydroxide, revealing insights into the mesoionic imidazolium ring system and other molecular characteristics (Tominaga et al., 1973).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often results in conformational changes in the target biomolecules, affecting their activity and interactions with other cellular components. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation of cellular components. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for the compound’s efficacy and can influence its therapeutic potential. Additionally, the compound’s distribution within cells can affect its activity and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-oxoimidazo[1,5-a]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)9-10-11(15)7-4-2-3-5-8(7)14(10)6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUFXJYEDDSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)C3=CC=CC=C3N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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